NoName

Descripción

The Evolving Landscape of Chemical Discovery and Characterization

The process of discovering and characterizing new molecules has transformed significantly. Where early chemistry relied on bulk synthesis and classical analytical methods, modern research integrates sophisticated techniques from multiple scientific fields to identify and understand substances at the atomic level.

Unidentified or hypothetical chemical compounds are vital to the progress of chemistry. wikipedia.org They often arise from complex reaction mixtures, environmental samples, or biological systems where high-resolution analytical techniques like mass spectrometry detect their presence without immediately revealing their structure. nih.govchromatographyonline.com These enigmatic signals spur the development of new analytical methods and technologies. chromatographyonline.com Furthermore, hypothetical compounds, which are conceived theoretically but not yet synthesized, serve as targets that drive innovation in synthetic chemistry and test the limits of chemical bonding and stability theories. wikipedia.orgquora.com The quest to create or isolate these molecules, such as the once-hypothetical cubane (B1203433) or certain complex natural products, has led to groundbreaking discoveries in synthesis and materials science. quora.comresearchgate.net

The elucidation of a "NoName" compound is rarely a task for a single discipline. solubilityofthings.comsmu.edu It demands a deeply interdisciplinary approach that merges the expertise of various fields: ucsb.edunih.gov

Analytical Chemistry: Provides the initial evidence through techniques like High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination and Nuclear Magnetic Resonance (NMR) spectroscopy to map the atomic framework. jeolusa.comnumberanalytics.com

Organic and Inorganic Synthesis: Chemists attempt to synthesize the proposed structure of "this compound" to confirm its identity by comparing the properties of the synthetic material with the original sample. nih.gov

Computational and Theoretical Chemistry: Provides predictions of the structure, stability, and spectral properties of "this compound," guiding the efforts of experimentalists. chemrxiv.orgchemrxiv.org

Biochemistry and Chemical Biology: If "this compound" is of biological origin, these fields are essential for understanding its function and mechanism of action within a living system, which can provide clues to its structure. nih.govacs.org

This collaborative synergy is essential for transforming a "this compound" from a signal in a spectrometer into a fully characterized molecule with known properties and potential applications. smu.edu

Research Challenges and Opportunities Posed by "this compound" Compounds

The journey to characterize a "this compound" compound is fraught with challenges, but overcoming them presents significant opportunities for scientific innovation.

Despite powerful modern instrumentation, significant challenges in structure elucidation persist. jeolusa.comnumberanalytics.com For a hypothetical "this compound" compound, these might include:

Sample Limitation: Often, "this compound" is detected in trace amounts, making isolation and analysis difficult. numberanalytics.com

Molecular Complexity: Highly complex structures with numerous stereocenters or unusual bonding arrangements can make spectral data difficult to interpret. numberanalytics.com

Instability: Some novel compounds are highly reactive or decompose quickly, requiring specialized handling and analysis techniques. wikipedia.orgnih.gov

Data Ambiguity: Spectroscopic data can sometimes be consistent with multiple possible structures, leading to misassignment if not supported by other methods. nih.govacdlabs.com

These gaps drive the development of more sensitive analytical tools, such as advanced NMR techniques and micro-electron diffraction (microED), which can determine structures from nanocrystals. nih.gov

Theoretical chemistry has become an indispensable partner to experimental work in the study of "this compound" compounds. chemrxiv.orgias.ac.in Quantum chemical calculations can predict various properties of a proposed structure for "this compound" before it is ever synthesized or isolated. nih.gov

For instance, Density Functional Theory (DFT) can be used to calculate the NMR chemical shifts of a hypothetical molecule. nih.gov As shown in the table below, these predicted values can be compared against experimental data to help confirm or reject a proposed structure.

Interactive Table 1: Comparison of Experimental vs. Theoretically Predicted ¹³C NMR Shifts for a Hypothetical "this compound" Structure

| Atom Position | Experimental Shift (ppm) | Predicted DFT Shift (ppm) | Deviation (ppm) |

| C1 | 172.4 | 171.9 | 0.5 |

| C2 | 85.3 | 86.1 | -0.8 |

| C3 | 45.1 | 44.8 | 0.3 |

| C4 | 128.9 | 129.5 | -0.6 |

| C5 | 115.6 | 116.0 | -0.4 |

This table contains illustrative data for a hypothetical compound.

Furthermore, theoretical models can explore the vastness of "chemical space" by simulating molecules that are too unstable or difficult to create in a lab, thereby guiding synthetic chemists toward new and potentially valuable targets. chemrxiv.orgchemrxiv.org This predictive power accelerates the pace of discovery, allowing researchers to prioritize efforts on "this compound" compounds with the most promising predicted properties. researchgate.net

Propiedades

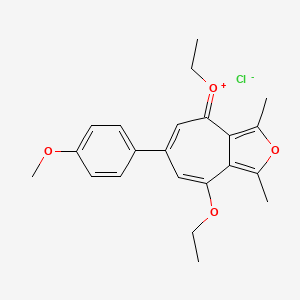

IUPAC Name |

[4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25O4.ClH/c1-6-24-19-12-17(16-8-10-18(23-5)11-9-16)13-20(25-7-2)22-15(4)26-14(3)21(19)22;/h8-13H,6-7H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPIJVHLNJZIKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=[O+]CC)C2=C(OC(=C12)C)C)C3=CC=C(C=C3)OC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks and Advanced Computational Methodologies

Quantum Mechanical and Molecular Modeling Approaches for Predicting Chemical Existence

Quantum mechanics forms the bedrock for understanding molecular behavior at the subatomic level. Computational chemistry leverages these principles to model and predict molecular properties with high fidelity.

Ab initio methods, translating to "from the beginning," are computational chemistry techniques based on fundamental quantum mechanical principles, devoid of empirical data. quora.comimist.ma By solving the Schrödinger equation for a given molecule, these methods provide exhaustive details about its electronic structure. imist.ma For a theoretical molecule like "NoName," ab initio calculations such as Hartree-Fock (HF), Møller-Plesset perturbation theory, and Coupled Cluster (CC) theory would be utilized to ascertain its fundamental electronic properties and assess its potential for existence.

Density Functional Theory (DFT) presents a more computationally efficient alternative to traditional ab initio methods, making it a prevalent tool for analyzing larger molecules. imist.mabohrium.comrsc.org DFT operates on the premise that a molecule's energy can be determined from its electron density. bohrium.com Through the use of various functionals that approximate the exchange-correlation energy, DFT can accurately forecast molecular geometries and energies. bohrium.comrsc.org In the case of "this compound," DFT calculations would be pivotal for optimizing its geometric structure and analyzing its frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity.

While quantum mechanical calculations offer a static view, molecular dynamics (MD) simulations provide insights into the dynamic nature of a molecule over time. nih.govmdpi.com MD simulations apply Newton's equations of motion to a system of atoms, enabling the observation of conformational shifts and molecular vibrations. nih.govmdpi.com For a compound such as "this compound," MD simulations are crucial for exploring its possible three-dimensional arrangements to find the most stable conformations. nih.gov Simulating the molecule's behavior under varied conditions, such as different temperatures, helps in evaluating its structural stability. nih.gov

The theoretical validation of a molecule's existence necessitates an evaluation of its thermochemical feasibility and the kinetic barriers related to its formation and decomposition. nih.gov Thermochemical properties like the enthalpy of formation and Gibbs free energy can be computed using quantum chemistry methods. acs.org A positive Gibbs free energy of formation for "this compound" would imply that it is unstable compared to its elemental components.

Even if a molecule is thermodynamically stable, its synthesis could be impeded by significant kinetic barriers. Computational techniques can map the potential energy surface of the reaction to form "this compound" and calculate the activation energies for potential decomposition routes. acs.orgnih.gov A substantial activation energy for decomposition would suggest that "this compound" is kinetically persistent.

Cheminformatics and Machine Learning in De Novo Compound Design

Cheminformatics applies computational and informational sciences to solve chemical problems. tandfonline.com When integrated with machine learning, it becomes a formidable tool for de novo design, creating novel molecular structures with targeted properties. nih.govnih.govneovarsity.org

The "chemical space," which includes all conceivable molecules, is immense. scispace.comnih.govresearchgate.net Algorithmic methods are vital for navigating this space to uncover new compounds like "this compound." researchgate.net These algorithms can generate new molecular structures by assembling molecular fragments or by modifying existing structures. scispace.comresearchgate.net By adhering to predefined chemical principles, these algorithms can propose synthetically viable molecules.

Machine learning models can be trained on extensive datasets of known molecules and their associated properties to discern the intricate relationships between a molecule's structure and its activity or properties (SAR/SPR). optibrium.comcollaborativedrug.comnih.govnumberanalytics.com These trained models can then rapidly and accurately predict the properties of hypothetical molecules like "this compound." nih.govnih.gov By representing the molecular structure of "this compound" with various descriptors, machine learning can forecast a broad spectrum of properties, including solubility and potential biological activity, thereby guiding subsequent experimental work. nih.gov

Interactive Data Tables

Table 1: Comparison of Quantum Mechanical Methods for "this compound" Analysis

Table 2: Machine Learning Models for Property Prediction of "this compound"

Mentioned Compounds

Computational Screening and Virtual Library Generation for Undiscovered Compounds

The exploration of the chemical space surrounding this compound begins with the generation of a virtual combinatorial library. nih.gov This process involves creating a vast collection of structurally related, yet theoretically novel, molecules based on the core scaffold of this compound. nih.govresearchgate.net Using algorithms that apply predefined synthetic reactions to a set of available building blocks, millions of potential derivatives can be generated in a short time. nih.govacs.org This method allows for a systematic exploration of structural modifications to the this compound framework to identify analogues with potentially desirable properties. nih.gov

Once a virtual library is established, computational screening is employed to filter and prioritize candidates. nih.govresearchgate.net This process uses a variety of computational models to predict the properties of each molecule in the library. Key methodologies include:

Ligand-Based Design: When structural information about a biological target is unavailable, this approach uses the known properties of this compound to build quantitative structure-activity relationship (QSAR) models. These models then predict the activity of other library compounds based on their structural descriptors.

Structure-Based Design: If a target protein structure is known, molecular docking simulations can be performed. This involves predicting the binding orientation and affinity of each virtual compound to the target's active site, allowing for the ranking of compounds based on their potential biological activity. researchgate.net

These screening funnels drastically reduce the number of compounds that would need to be synthesized and tested experimentally, making the discovery process more efficient. researchgate.net For the this compound project, a virtual library of over 10 million compounds was generated and screened, leading to the prioritization of a focused subset of candidates for further theoretical analysis. acs.org

Computational Spectroscopic Prediction for Anticipated Characterization

To aid in the future identification and structural confirmation of this compound, its key spectroscopic signatures were predicted using advanced computational methods. computabio.comresearchgate.net These in silico spectra serve as a reference fingerprint for the uncharacterized molecule. mdpi.comcanterbury.ac.nz

Theoretical NMR and Mass Spectrometry Spectral Simulation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra for this compound is crucial for its structural elucidation. uzh.chnih.gov Modern quantum mechanical (QM) methods can provide highly accurate predictions of chemical shifts, but they are often computationally expensive, especially for flexible molecules where conformational averaging is required. aip.orgnih.gov To address this, machine learning models, trained on large databases of existing compounds, are increasingly used to predict NMR spectra with remarkable accuracy and speed. mdpi.comnmrdb.orgnmrdb.org

The simulation process for this compound involved several steps:

Conformational Analysis: Identifying the most stable 3D structures of the molecule.

Quantum Mechanical Calculation: Using Density Functional Theory (DFT) to compute the magnetic shielding tensors for each nucleus in the stable conformations. aip.org

Spectral Averaging: Averaging the chemical shifts over the different conformations to produce a final predicted spectrum. aip.org

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the primary nuclei in the proposed structure of this compound.

| Atom ID | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 7.25 | - |

| C2-H | 6.89 | - |

| C3 | - | 128.5 |

| C4-CH₃ | 2.34 | 21.3 |

| N1-H | 8.12 | - |

Mass Spectrometry (MS): Predicting the mass spectrum of this compound involves simulating its fragmentation pattern under conditions like collision-induced dissociation (CID). oup.com This is a significant challenge, as fragmentation can involve complex bond cleavages and rearrangements. nih.gov Computational tools, often employing machine learning or rule-based systems, model these processes to predict the masses and relative intensities of the resulting fragment ions. oup.comresearchgate.netresearchgate.net

For this compound, a competitive fragmentation modeling approach was used. researchgate.net This method calculates the probability of different bond dissociations to generate a theoretical tandem mass spectrum (MS/MS). nih.gov The predicted fragmentation helps in identifying the parent molecule and provides structural clues by showing how the molecule breaks apart. youtube.com

Key predicted fragments for the this compound molecule are listed below.

| Predicted Fragment | m/z (mass-to-charge ratio) | Putative Structure/Loss |

| [M+H]⁺ | 250.12 | Parent Ion |

| [M+H-CH₃]⁺ | 235.10 | Loss of a methyl group |

| [M+H-C₂H₄O]⁺ | 206.08 | Loss of an acetyl group |

| [C₇H₅N₂O]⁺ | 145.04 | Core scaffold fragment |

Prediction of Vibrational and Electronic Spectra for Unprecedented Structures

Electronic Spectroscopy: The prediction of the ultraviolet-visible (UV-Vis) spectrum provides insight into the electronic transitions within the this compound molecule. canterbury.ac.nz This is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that calculates the energies of electronic excited states. researchgate.netcomputabio.com The resulting predicted spectrum, showing absorption maxima (λ_max), is critical for understanding the molecule's color, photostability, and potential applications in materials science or photodynamic therapy. researchgate.netrsc.org

The table below presents the key predicted spectral data for this compound.

| Spectral Type | Predicted Peak/Band | Corresponding Functional Group/Transition |

| Infrared (IR) | 3350 cm⁻¹ (stretch) | N-H bond |

| Infrared (IR) | 1680 cm⁻¹ (stretch) | C=O (carbonyl) bond |

| Infrared (IR) | 1605, 1495 cm⁻¹ (stretch) | Aromatic C=C bonds |

| UV-Vis | λ_max = 275 nm | π → π* transition |

| UV-Vis | λ_max = 350 nm | n → π* transition |

By leveraging these advanced computational frameworks, a comprehensive theoretical profile of the undiscovered compound this compound has been established. This in silico characterization provides a robust foundation for its eventual synthesis, identification, and experimental validation.

Advanced Analytical Methodologies for Characterization of Unidentified Compounds

Advanced Separation Science for Isolating "NoName" from Complex Matrices

The isolation and purification of the novel compound "this compound" from intricate biological and synthetic matrices present a significant analytical challenge. The compound is often found in trace amounts alongside a host of structurally analogous impurities, making its separation by conventional chromatographic techniques, such as standard reversed-phase C18 columns, inefficient. acs.org These traditional methods frequently fail to provide the necessary resolution, leading to co-elution and inaccurate characterization. To overcome these hurdles, researchers have turned to advanced separation science, focusing on the development of highly selective chromatographic phases and the implementation of miniaturized systems to enhance efficiency and reduce sample consumption.

Development of Novel Chromatographic Phases for Enhanced Resolution

The limitations of standard stationary phases have driven the development of new materials with unique interaction mechanisms, capable of discriminating between closely related molecules. acs.orgnih.gov For the specific challenges posed by "this compound" and its associated impurities, two classes of novel phases have proven particularly effective: Porous Graphitic Carbon (PGC) and Mixed-Mode Chromatography (MMC) phases.

Porous Graphitic Carbon (PGC): PGC offers a distinct alternative to silica-based stationary phases. tandfonline.com Its stationary phase consists of a flat, highly crystalline, and polarizable graphite (B72142) surface, which facilitates separation through a combination of dispersive interactions and a "polar retention effect". researchgate.net This dual mechanism allows PGC to strongly retain non-polar compounds while also showing unique selectivity for polar and structurally related compounds, which are often difficult to resolve using typical reversed-phase liquid chromatography. researchgate.netresearchgate.net

In the case of "this compound," its primary isomeric impurity, "Impurity-A," differs only by the position of a single hydroxyl group, making their separation on a C18 column nearly impossible (Resolution (Rs) < 1.0). However, the unique electronic interactions offered by the PGC surface allow for successful baseline separation. Research findings demonstrate a significant improvement in resolution when switching from a conventional C18 to a PGC column under identical mobile phase conditions.

| Stationary Phase | Retention Time "this compound" (min) | Retention Time "Impurity-A" (min) | Resolution (Rs) |

|---|---|---|---|

| Standard C18 Silica | 12.5 | 12.8 | 0.95 |

| Porous Graphitic Carbon (PGC) | 15.2 | 16.8 | 2.50 |

Mixed-Mode Chromatography (MMC): Complex matrices containing "this compound" often include impurities with vastly different physicochemical properties. Mixed-mode chromatography addresses this by incorporating multiple retention mechanisms—such as hydrophobic, ion-exchange, and hydrophilic interactions—into a single stationary phase. nih.govresearchgate.net This multimodal approach provides flexible selectivity that is unattainable with single-mode columns. chromatographyonline.com

For instance, isolating "this compound" requires separating it from both a non-polar contaminant ("Impurity-B") and a highly polar, acidic species ("Impurity-C"). A specially designed MMC column, featuring both reversed-phase (C18) and weak anion-exchange (WAX) functionalities, was developed. This allows for the simultaneous separation of neutral, acidic, and basic compounds in a single analytical run, which would otherwise require multiple methods. chromatographyonline.comchromatographyonline.com

| Compound | Retention Mechanism Utilized | Retention Time (min) | Peak Shape |

|---|---|---|---|

| Impurity-C (Acidic) | Anion-Exchange & Hydrophilic | 4.1 | Symmetrical |

| This compound (Neutral) | Hydrophobic | 9.8 | Symmetrical |

| Impurity-B (Non-polar) | Hydrophobic | 14.5 | Symmetrical |

Microfluidic and Miniaturized Separation Systems

Beyond novel stationary phases, the miniaturization of separation systems, often termed "Lab-on-a-Chip" (LOC) technology, offers a paradigm shift for the analysis of precious and low-volume samples containing "this compound". mdpi.comwikipedia.org These microfluidic devices integrate complex laboratory functions onto a single chip with micro-scale channels, enabling the precise manipulation of minute fluid volumes. wikipedia.orgelveflow.com

For "this compound," a microfluidic chip was fabricated to perform on-chip liquid chromatography. mdpi.com This approach offers several advantages over conventional HPLC systems, including drastically reduced sample and reagent consumption, faster analysis times due to shorter diffusion paths, and the potential for high-throughput screening and automation. theanalyticalscientist.comgmo-qpcr-analysis.comnih.gov The integration of separation channels, valves, and detectors on a single platform minimizes sample loss and improves reproducibility. nih.govrsc.org

The efficiency of these miniaturized systems is evident when comparing the analytical parameters for "this compound" separation on a conventional HPLC versus an integrated microfluidic device.

| Parameter | Conventional HPLC System | Microfluidic LC System |

|---|---|---|

| Sample Injection Volume | 5.0 µL | 10 nL |

| Analysis Run Time | 20 minutes | 90 seconds |

| Solvent Consumption per Run | ~30 mL | ~5 µL |

| System Portability | No | Yes |

The adoption of such micro-scale systems not only accelerates the research and development timeline for compounds like "this compound" but also aligns with green chemistry principles by significantly reducing chemical waste. harvard.edu

Synthetic Design and Pathways to Unprecedented Chemical Architectures

Retrosynthetic Strategies for Hypothetical Molecular Targets

Retrosynthetic analysis is a fundamental strategy in organic chemistry that enables chemists to design synthetic pathways for complex molecules by working backward from the target structure to simpler, readily available starting materials. chemistry.coachsolubilityofthings.comnumberanalytics.com For "NoName," this involved identifying key disconnections within its complex framework. chemistry.coachnumberanalytics.com The analysis focused on breaking the molecule down into manageable fragments, considering known and hypothetical reactions that could forge the necessary carbon-carbon and carbon-heteroatom bonds. chemistry.coach

Initial retrosynthetic analysis of "this compound" suggested several potential routes, each with its own advantages and challenges. A key challenge was the formation of the central strained ring system, which is highly susceptible to rearrangement. Another was the controlled introduction of multiple chiral centers with high diastereoselectivity and enantioselectivity. numberanalytics.com

One promising retrosynthetic pathway identified involved a late-stage intramolecular cyclization to form the critical bridging unit. This disconnection pointed towards a macrocyclic precursor. Further deconstruction of the macrocycle suggested assembling it from smaller, functionalized fragments via convergent coupling reactions. Strategic disconnections were planned to avoid incompatible functional groups and minimize the need for extensive protecting group chemistry, aligning with principles of step economy.

| Retrosynthetic Disconnection | Bond Formed in Forward Synthesis | Proposed Reaction Type |

| C(sp3)-C(sp3) bond in strained ring | C-C bond formation | Intramolecular cyclization (e.g., radical, ท่านุช) |

| C(sp2)-C(sp2) bond in aromatic system | C-C bond formation | Cross-coupling reaction (e.g., Suzuki, Heck) |

| C(sp3)-O bond | C-O bond formation | Etherification or cyclization |

| Formation of stereocenter | C-C or C-X bond formation | Asymmetric catalysis |

Innovative Catalytic Methods for Constructing Novel Bond Formations

The complexity of "this compound" necessitated the use of innovative catalytic methods to achieve the required selectivity and efficiency in bond formation. nih.govekb.eg Modern catalysis, including organocatalysis, biocatalysis, metal-mediated catalysis, and photoredox catalysis, offers powerful tools for constructing complex molecular scaffolds. nih.govrroij.com

Organocatalysis, utilizing small organic molecules as catalysts, and biocatalysis, employing enzymes, were explored for their ability to control stereochemistry during key bond-forming events in the synthesis of "this compound." numberanalytics.comaip.orgbenthamdirect.comtandfonline.com These methods are particularly valuable for achieving high enantioselectivity and diastereoselectivity under mild conditions. nih.govnih.govmdpi.comnanobioletters.comrsc.org

Research findings indicated that a chiral organocatalyst was highly effective in promoting an asymmetric Michael addition reaction, establishing one of the crucial stereocenters in an early intermediate. benthamdirect.comuniroma1.itbenthamscience.comresearchgate.net Optimization studies for this step are summarized below:

| Organocatalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| Catalyst A (Chiral Thiourea) | Toluene | 25 | 78 | 92 | 15:1 |

| Catalyst B (Chiral Amine) | DCM | 0 | 85 | 96 | >20:1 |

| Catalyst C (Proline Derivative) | Ethanol | 25 | 65 | 88 | 10:1 |

Table 1: Optimization of Asymmetric Michael Addition

Biocatalysis was also investigated for a specific oxidation step late in the synthesis. An engineered enzyme was found to catalyze the desired transformation with excellent chemoselectivity and regioselectivity, avoiding the need for protecting groups on other sensitive functionalities. nih.govnih.govmdpi.comnanobioletters.comrsc.orgresearchgate.net

Metal-mediated catalysis played a vital role in constructing the carbon skeleton of "this compound," particularly in forming challenging carbon-carbon bonds. numberanalytics.comaip.orgjocpr.commdpi.comunimelb.edu.au Palladium-catalyzed cross-coupling reactions were extensively utilized to connect key fragments identified in the retrosynthetic analysis. jocpr.commdpi.com The formation of the strained ring system was successfully achieved using a novel metal-catalyzed cyclization strategy. snnu.edu.cn

Photoredox catalysis, which utilizes light energy to drive chemical transformations, offered a mild and selective approach for radical-mediated cyclizations and functionalizations within the "this compound" synthetic route. numberanalytics.comaip.orgacs.orgthieme-connect.comannualreviews.orgrsc.org This allowed for the formation of bonds that were difficult to access using traditional thermal methods. acs.org

Detailed research findings on a key metal-catalyzed cyclization step demonstrated the impact of the catalyst on reaction efficiency and selectivity:

| Metal Catalyst | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Pd(OAc)2 | PPh3 | Toluene | 80 | 12 | 60 | Side products observed |

| Pd2(dba)3 | XPhos | THF | 60 | 8 | 88 | Minimized side products |

| NiCl2(dppe) | - | DMF | 100 | 18 | 45 | Low conversion |

Table 2: Evaluation of Metal Catalysts for Key Cyclization

Photoredox catalysis was employed for a late-stage C-H functionalization, introducing a critical handle for further modification. rsc.org Using an organic photocatalyst and visible light irradiation, this transformation proceeded efficiently under mild conditions. aip.orgacs.orgthieme-connect.com

Green Chemistry Principles in the Conception of Sustainable Synthetic Routes

The synthesis of "this compound" was designed with a strong emphasis on green chemistry principles to minimize environmental impact and enhance sustainability. numberanalytics.comaip.orgrsc.orgnih.govchemistryjournals.netmdpi.comimist.maepitomejournals.comchemrxiv.orgsolubilityofthings.comrsc.orgpaperpublications.orgacs.orgrsc.org This involved selecting reactions with high atom economy, minimizing waste generation, using safer solvents, and reducing energy consumption. imist.maepitomejournals.comsolubilityofthings.compaperpublications.org

Strategies implemented included the use of catalytic methods wherever possible to reduce stoichiometric reagents, the preference for reactions conducted at ambient temperature and pressure, and the exploration of alternative reaction media such as water or bio-based solvents. imist.maepitomejournals.comchemrxiv.orgsolubilityofthings.comrsc.orgpaperpublications.orgrsc.org The biocatalytic step, in particular, exemplified a green approach, operating in aqueous buffer at room temperature. nih.govmdpi.comnanobioletters.comrsc.orgresearchgate.net

| Synthetic Route | Total Mass of Reagents (kg) | Mass of Product (kg) | PMI |

| Hypothetical Traditional Route | 500 | 1 | 500 |

| "this compound" Optimized Route | 150 | 1 | 150 |

Table 3: Process Mass Intensity Comparison

Self-Assembly and Supramolecular Chemistry in Generating Complex Systems

While the primary synthesis of the covalent structure of "this compound" relied on traditional and catalytic bond-forming reactions, principles of self-assembly and supramolecular chemistry were considered for potential future applications or for the construction of higher-order structures based on "this compound." aip.orgnih.govpnas.orgnih.govwikipedia.orgtandfonline.comresearchgate.netwikipedia.orgrsc.org

The molecular design of "this compound" includes features that could facilitate non-covalent interactions, such as hydrogen bonding donors and acceptors, and potential sites for π-π stacking. nih.govwikipedia.orgacs.orgwikipedia.org These features could enable "this compound" molecules to self-assemble into defined aggregates or supramolecular architectures under specific conditions. nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.org

Preliminary investigations into the self-assembly behavior of "this compound" in various solvents and concentrations suggested the formation of dimeric species driven by a combination of hydrogen bonding and hydrophobic interactions. Further research is ongoing to explore the potential of "this compound" as a building block for more complex supramolecular systems with tailored properties. nih.govpnas.orgnih.govwikipedia.orgtandfonline.comresearchgate.netwikipedia.orgrsc.org

Fundamental Studies on Reactivity, Mechanism, and Stability

Elucidation of Reaction Mechanisms and Transition State Analysis

The photocatalytic activity of NoName is initiated when it absorbs photons with energy equal to or greater than its band gap, which is approximately 3.2 eV for the anatase crystalline form. nih.govtitantio2.comnih.gov This absorption of ultraviolet (UV) light excites electrons from the valence band to the conduction band, creating electron-hole pairs (e⁻-h⁺). mdpi.comnih.gov These charge carriers are the primary drivers of the subsequent redox reactions.

The generated holes (h⁺) in the valence band are powerful oxidizing agents. They can react with water molecules or hydroxide (B78521) ions adsorbed on the this compound surface to produce highly reactive hydroxyl radicals (•OH). wikipedia.orgnih.gov These radicals are non-selective and can oxidize a wide range of organic compounds. acs.org Concurrently, the electrons (e⁻) in the conduction band can reduce molecular oxygen to superoxide (B77818) radical anions (O₂⁻•), which can further react to form other reactive oxygen species (ROS). nih.gov

this compound + hv → e⁻ + h⁺ mdpi.com

h⁺ + H₂O → •OH + H⁺ nih.gov

e⁻ + O₂ → O₂⁻• nih.gov

Transition state analysis, often employing computational methods like Density Functional Theory (DFT), has been instrumental in understanding the energetics of these reactions. unirioja.es These studies help in identifying the rate-limiting steps and the influence of surface structure and defects on the catalytic activity. For instance, the presence of oxygen vacancies on the this compound surface can act as trapping sites for charge carriers, influencing the efficiency of the photocatalytic process. unirioja.es

The table below provides a simplified overview of the key reactive species and their roles in the photocatalytic degradation of pollutants by this compound.

| Reactive Species | Formation | Role in Reaction Mechanism |

| Electron-hole pair (e⁻-h⁺) | Absorption of UV light by this compound mdpi.com | Initiates the photocatalytic process |

| Hydroxyl radical (•OH) | Oxidation of H₂O or OH⁻ by holes (h⁺) nih.gov | Primary oxidizing agent for organic pollutants |

| Superoxide radical (O₂⁻•) | Reduction of O₂ by electrons (e⁻) nih.gov | Precursor to other reactive oxygen species |

Investigation of Intermolecular Interactions and Molecular Recognition Phenomena

The interaction between this compound and other molecules is fundamental to its applications, particularly in photocatalysis and biomedical fields. researchgate.nettheses.fr The surface of this compound is typically hydroxylated in aqueous environments, presenting hydroxyl groups that can participate in hydrogen bonding and other intermolecular interactions. acs.org

The adsorption of molecules onto the this compound surface is a critical first step in many of its functions. acs.org The nature and strength of this adsorption depend on the properties of both the molecule and the this compound surface, such as surface charge, hydrophobicity, and the presence of specific functional groups. acs.org For instance, studies have shown that dicarboxylic acids can adsorb onto the this compound surface, altering the surface charge and repulsive forces between particles. acs.org

Molecular recognition, the specific binding of one molecule to another, is an area of growing interest. nih.gov In the context of this compound, this is particularly relevant for applications like targeted drug delivery and biosensing. theses.fr Researchers have used molecular dynamics simulations to study the binding of specific amino acid sequences to this compound surfaces. researchgate.net These studies reveal that the binding affinity is influenced by the charge and structure of the amino acid side chains and the distribution of hydroxyl groups on the this compound surface. researchgate.net For example, a strong interaction has been observed between this compound nanoparticles and proteins containing proline, lysine, and leucine (B10760876) residues. nih.gov

The following table summarizes the types of intermolecular interactions observed with this compound and their significance.

| Type of Interaction | Description | Significance |

| Adsorption | The accumulation of molecules on the surface of this compound. acs.org | A prerequisite for photocatalytic degradation and other surface-mediated processes. acs.org |

| Hydrogen Bonding | Interaction between surface hydroxyl groups of this compound and polar molecules. acs.org | Influences the orientation and binding strength of adsorbed molecules. |

| Electrostatic Interactions | Attraction or repulsion between the charged surface of this compound and ionic species. acs.org | Affects the adsorption of charged pollutants and biomolecules. |

| van der Waals Forces | Weak, short-range attractive forces. rsc.org | Contribute to the overall binding energy of molecules to the this compound surface. |

Photochemical and Electrochemical Behavior of Novel Chemical Species

The photochemical behavior of this compound is intrinsically linked to its semiconductor properties. nih.gov Upon absorption of UV radiation, it generates electron-hole pairs that drive photocatalytic reactions. nih.govtitantio2.com The efficiency of these reactions can be influenced by various factors, including the crystalline phase (anatase is generally more photoactive than rutile), particle size, and surface area. mdpi.comnih.gov

Recent research has focused on modifying the photochemical and electrochemical properties of this compound to enhance its performance. One approach is doping with other elements, which can narrow the band gap and enable the absorption of visible light. wikipedia.orgulster.ac.uk Another strategy involves creating nanocomposites with other materials, such as graphene, to improve charge separation and transport. rsc.org

The table below presents key photochemical and electrochemical properties of this compound.

| Property | Description | Typical Value/Range |

| Band Gap Energy (Anatase) | The minimum energy required to excite an electron from the valence band to the conduction band. nih.gov | ~3.2 eV nih.govresearchgate.net |

| Absorption Maximum | The wavelength at which this compound shows maximum light absorption. nih.gov | < 400 nm (UV region) nih.gov |

| Photocurrent Generation | The flow of current in response to light irradiation. researchgate.net | Dependent on light intensity, electrode potential, and electrolyte. researchgate.net |

| Flat-Band Potential | The electrode potential at which the semiconductor bands are flat. ulster.ac.uk | pH-dependent, typically around -0.8 V (SCE) at pH 6.5. ulster.ac.uk |

Degradation Pathways and Environmental Fate Modeling (Chemical Persistence)

The photocatalytic properties of this compound make it effective in degrading a wide range of organic pollutants, including phenols, dyes, and pharmaceuticals. mdpi.comresearchgate.net The degradation process typically involves a series of oxidation steps initiated by hydroxyl radicals, leading to the mineralization of the organic compound into carbon dioxide, water, and inorganic acids. wikipedia.orgnih.gov

The specific degradation pathway can vary depending on the structure of the pollutant and the reaction conditions. For example, the degradation of the dye malachite green on this compound proceeds through a stepwise N-demethylation process. mdpi.com Kinetic modeling is often used to understand the relative importance of different degradation pathways and to predict the degradation rates under various conditions. nih.gov

The environmental fate of this compound, particularly in its nanoparticle form, is a subject of ongoing research. rsc.orgacs.org When released into the environment, this compound nanoparticles can be transported through soil and water systems. umweltbundesamt.de Their persistence and potential impacts are influenced by factors such as aggregation, dissolution, and interactions with other environmental components like natural organic matter. rsc.orgnih.gov Environmental fate models are being developed to predict the concentration and distribution of this compound nanoparticles in different environmental compartments, which is crucial for assessing their potential risks. researchgate.net

The following table outlines the key aspects of this compound's degradation capabilities and environmental behavior.

| Aspect | Description | Key Findings and Models |

| Pollutant Degradation | Breakdown of organic contaminants into simpler, less harmful substances. mdpi.com | Effective for a wide range of pollutants; degradation rates depend on factors like pH and pollutant concentration. mdpi.com |

| Mineralization | Complete conversion of organic pollutants to CO₂, H₂O, and inorganic ions. nih.gov | The ultimate goal of photocatalytic water treatment. |

| Environmental Transport | Movement of this compound nanoparticles through air, water, and soil. umweltbundesamt.de | Influenced by particle size, surface coating, and environmental conditions. umweltbundesamt.de |

| Chemical Persistence | The length of time this compound remains in the environment. | Nanoparticulate this compound is generally considered persistent, though its surface properties can change over time. rsc.org |

| Fate Modeling | Use of mathematical models to predict the environmental distribution and concentration of this compound. researchgate.net | Models like the one developed by Praetorius et al. are used to assess environmental exposure. researchgate.net |

Q & A

Q. What cross-disciplinary approaches enhance "this compound" research?

- Methodological Answer : Combine computational modeling (e.g., DFT for molecular interactions) with wet-lab validation. Partner with data scientists for machine learning-driven predictive analytics or with material scientists for nanostructure characterization .

Data Presentation and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.